An In-depth Technical Guide to [4-(1-Methoxyethyl)phenyl]boronic acid (CAS No. 945723-15-9)
An In-depth Technical Guide to [4-(1-Methoxyethyl)phenyl]boronic acid (CAS No. 945723-15-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of [4-(1-Methoxyethyl)phenyl]boronic acid, a versatile reagent in modern organic synthesis. With a focus on practical application and mechanistic understanding, this document serves as a valuable resource for researchers in drug discovery, materials science, and chemical development.
Introduction: The Versatility of a Substituted Arylboronic Acid
[4-(1-Methoxyethyl)phenyl]boronic acid is an arylboronic acid derivative that has gained traction as a key building block in organic synthesis. Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the 1-methoxyethyl substituent on the phenyl ring offers unique steric and electronic properties that can be exploited to fine-tune the characteristics of target molecules. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The boronic acid functional group allows for the formation of stable complexes with diols, contributing to its stability and ease of handling compared to other organometallic reagents.[1]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of [4-(1-Methoxyethyl)phenyl]boronic acid
| Property | Value | Reference |
| CAS Number | 945723-15-9 | |
| Molecular Formula | C₉H₁₃BO₃ | |
| Molecular Weight | 180.01 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% |
Storage and Handling:
Arylboronic acids, including [4-(1-Methoxyethyl)phenyl]boronic acid, require careful handling and storage to maintain their integrity.
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Storage: It is recommended to store the compound in a cool, dry, and dark place. A refrigerator at 2-8°C is ideal. The container should be tightly sealed to prevent moisture absorption, as boronic acids can undergo dehydration to form boroxines (cyclic anhydrides).
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Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, wash the affected area thoroughly with water.
Synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid: A Step-by-Step Approach
The synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid can be achieved through a multi-step sequence starting from the readily available 1-(4-bromophenyl)ethanone. This approach provides a reliable and scalable route to the desired product.
Diagram: Synthetic Pathway
Caption: Synthetic route to [4-(1-Methoxyethyl)phenyl]boronic acid.
Protocol 1: Synthesis of the Precursor 1-Bromo-4-(1-methoxyethyl)benzene
Part A: Reduction of 1-(4-Bromophenyl)ethanone to 1-(4-Bromophenyl)ethanol
This step involves the reduction of the ketone functionality to a secondary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.
Materials:
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1-(4-Bromophenyl)ethanone
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 1-(4-bromophenyl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0°C using an ice bath.
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Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
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Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 1-(4-bromophenyl)ethanol, which can often be used in the next step without further purification.
Part B: Methylation of 1-(4-Bromophenyl)ethanol to 1-Bromo-4-(1-methoxyethyl)benzene
The hydroxyl group of the alcohol is then methylated to form the corresponding ether. A strong base such as sodium hydride is typically used to deprotonate the alcohol, followed by reaction with an electrophilic methyl source like methyl iodide.
Materials:
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1-(4-Bromophenyl)ethanol
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Methyl iodide (CH₃I)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(4-bromophenyl)ethanol (1.0 eq) in anhydrous THF dropwise.
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Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Cool the reaction mixture back to 0°C and add methyl iodide (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Extract the mixture with diethyl ether (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain 1-bromo-4-(1-methoxyethyl)benzene.
Protocol 2: Synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid
This final step involves the formation of a Grignard reagent from the aryl bromide, followed by reaction with a borate ester and subsequent acidic workup.
Materials:
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1-Bromo-4-(1-methoxyethyl)benzene
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Magnesium (Mg) turnings
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Anhydrous Tetrahydrofuran (THF)
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Iodine (I₂) (a small crystal for initiation)
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Triisopropyl borate (B(O-iPr)₃)
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1 M Hydrochloric acid (HCl)
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Diethyl ether
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Hexanes
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq) under an inert atmosphere.
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Add a small crystal of iodine to the flask.
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Add a small portion of a solution of 1-bromo-4-(1-methoxyethyl)benzene (1.0 eq) in anhydrous THF to the magnesium turnings.
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Gently heat the mixture to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
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Once the reaction has started, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Cool the reaction mixture to -78°C using a dry ice/acetone bath.
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Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF to the Grignard reagent.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Cool the mixture to 0°C and quench by the slow addition of 1 M HCl, stirring vigorously until two clear layers are formed.
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Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., a mixture of ether and hexanes) to afford pure [4-(1-Methoxyethyl)phenyl]boronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. [4-(1-Methoxyethyl)phenyl]boronic acid is an excellent coupling partner in these reactions.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3: Representative Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction between [4-(1-Methoxyethyl)phenyl]boronic acid and an aryl bromide. The conditions provided are a general starting point and may require optimization for specific substrates.
Materials:
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[4-(1-Methoxyethyl)phenyl]boronic acid
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Aryl bromide (e.g., 4-bromoanisole)
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃) or other suitable phosphine ligand
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Potassium carbonate (K₂CO₃) or another suitable base
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Solvent (e.g., a mixture of 1,4-dioxane and water)
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Ethyl acetate
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Brine
Procedure:
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To a reaction vessel, add the aryl bromide (1.0 eq), [4-(1-Methoxyethyl)phenyl]boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
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Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
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Heat the reaction mixture to 80-100°C and stir until the reaction is complete as monitored by TLC or GC-MS.
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Cool the reaction mixture to room temperature and dilute with water.
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Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Characterization and Quality Control
The identity and purity of [4-(1-Methoxyethyl)phenyl]boronic acid are typically confirmed using a combination of analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), methoxy protons (singlet, ~3.2-3.4 ppm), ethyl protons (quartet and doublet, variable shifts), boronic acid protons (broad singlet, variable shift). |
| ¹³C NMR | Aromatic carbons (~120-145 ppm), methoxy carbon (~55-60 ppm), ethyl carbons. The carbon attached to boron will have a characteristic chemical shift. |
| FT-IR | O-H stretch (broad, ~3200-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic, ~1600 cm⁻¹), B-O stretch (~1350 cm⁻¹). |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight. |
Conclusion
[4-(1-Methoxyethyl)phenyl]boronic acid is a valuable and versatile building block in organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with its straightforward synthesis and handling, makes it an attractive reagent for the construction of complex molecular architectures. The protocols and information provided in this guide are intended to serve as a practical resource for researchers, enabling the effective application of this compound in their synthetic endeavors. As with any chemical process, appropriate safety precautions and reaction optimization are essential for successful and reproducible results.
References
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PubChem. (n.d.). 1-bromo-4-(1-methoxyethyl)benzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR. Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
